3-Bromobenzyl-(4-fluorophenyl)ether
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Overview
Description
3-Bromobenzyl-(4-fluorophenyl)ether: is an organic compound characterized by the presence of a bromobenzyl group and a fluorophenyl group connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl-(4-fluorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzyl ether.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzyl ethers.
Oxidation Products: Compounds with additional functional groups like hydroxyl or carbonyl groups.
Reduction Products: Benzyl ethers without the bromine atom.
Scientific Research Applications
Chemistry: 3-Bromobenzyl-(4-fluorophenyl)ether is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It may be used in the development of new drugs or as a probe in biochemical assays.
Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(4-fluorophenyl)ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ether linkage and the presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromobenzyl-(4-chlorophenyl)ether: Similar structure but with a chlorine atom instead of fluorine.
3-Bromobenzyl-(4-methylphenyl)ether: Contains a methyl group instead of fluorine.
3-Bromobenzyl-(4-nitrophenyl)ether: Contains a nitro group instead of fluorine.
Uniqueness: 3-Bromobenzyl-(4-fluorophenyl)ether is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-bromo-3-[(4-fluorophenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWHUMRFKHJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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